molecular formula C23H24N4O3 B11275113 N-(2-ethoxyphenyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

N-(2-ethoxyphenyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B11275113
M. Wt: 404.5 g/mol
InChI Key: JTFSCKBLBFHFDW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the oxadiazole ring and the ethoxyphenyl group. Common reagents used in these reactions include ethyl iodide, hydrazine hydrate, and acetic anhydride. Reaction conditions often involve heating under reflux and the use of catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit a key enzyme involved in a disease process or bind to a receptor to elicit a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
  • N-(2-ethoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Uniqueness

N-(2-ethoxyphenyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the ethoxy group and the propyl-substituted oxadiazole ring may influence its pharmacokinetic properties and interaction with biological targets.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide

InChI

InChI=1S/C23H24N4O3/c1-3-9-22-25-26-23(30-22)19-14-16-10-5-7-12-18(16)27(19)15-21(28)24-17-11-6-8-13-20(17)29-4-2/h5-8,10-14H,3-4,9,15H2,1-2H3,(H,24,28)

InChI Key

JTFSCKBLBFHFDW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4OCC

Origin of Product

United States

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